4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is a heterocyclic compound that combines the structural features of thieno and chromene rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride typically involves the intramolecular arylation of 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes. This process is catalyzed by palladium and proceeds under mild conditions . The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions gives 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is then used to obtain 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes .
Industrial Production Methods
the palladium-catalyzed intramolecular arylation method mentioned above is a promising approach for large-scale synthesis due to its efficiency and tolerance to functional groups .
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including electrophilic substitution, oxidation, and functional group transformations .
Common Reagents and Conditions
Electrophilic Substitution: This reaction occurs at the C-8 atom of the compound.
Functional Group Transformations: The formyl group of 4H-thieno[2,3-c]chromene-2-carbaldehyde can be transformed into nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups.
Major Products
4-Methoxy-4H-thieno[2,3-c]chromene-2-carbaldehyde: Formed through oxidation.
Nitrile, Amide, Ester, Carboxylic, Hydroxamic, or Hydroxy Derivatives: Formed through functional group transformations.
Scientific Research Applications
4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride has a wide range of scientific research applications due to its biological activities :
Chemistry: Used in the synthesis of various heterocyclic compounds.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The exact mechanism of action of 4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways involved in its biological activities . For example, its anti-inflammatory activity may be related to the inhibition of specific enzymes or signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,2-c]chromene Derivatives: These compounds share similar structural features and biological activities.
4H-Chromene Derivatives: These compounds are also of interest due to their physiological activity and potential therapeutic applications.
Uniqueness
4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride is unique due to its specific combination of thieno and chromene rings, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4H-thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClH/c13-7-11-12-9(5-6-15-12)8-3-1-2-4-10(8)14-11;/h1-6,11H,7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNMRPAMGUCEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(O2)CN)SC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.